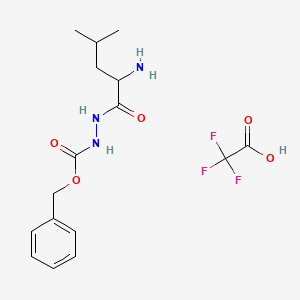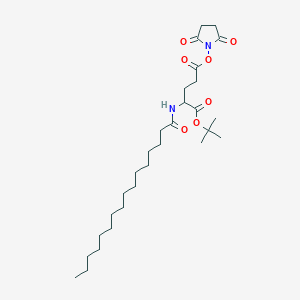
Pal-Glu(OSu)-OtBu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pal-Glu(OSu)-OtBu is a synthetic peptide derivative used in various scientific research applications. It is a side chain specific to Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist employed in type 2 diabetes mellitus research . This compound is known for its role in binding to the same receptors as the endogenous metabolic hormone GLP-1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pal-Glu(OSu)-OtBu typically involves solid-phase peptide synthesis (SPPS), a method developed by Bruce Merrifield . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The process involves the following steps:
Anchoring: The C-terminal amino acid is anchored to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of high-throughput synthesizers and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pal-Glu(OSu)-OtBu undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield its constituent amino acids .
Wissenschaftliche Forschungsanwendungen
Pal-Glu(OSu)-OtBu has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis.
Biology: Employed in studies involving GLP-1 receptor agonists.
Medicine: Investigated for its potential therapeutic effects in type 2 diabetes mellitus.
Industry: Utilized in the development of new peptide-based drugs
Wirkmechanismus
The mechanism of action of Pal-Glu(OSu)-OtBu involves its interaction with GLP-1 receptors. By binding to these receptors, it mimics the effects of the endogenous hormone GLP-1, leading to various physiological responses. This interaction activates the GPCR/G protein pathway, influencing glucose metabolism and insulin secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pal-Glu(OSu)-OH: Another side chain specific to Liraglutide, used in similar research applications.
Liraglutide: The parent compound, a GLP-1 receptor agonist used in type 2 diabetes research.
Uniqueness
Pal-Glu(OSu)-OtBu is unique due to its specific structure, which allows for targeted interactions with GLP-1 receptors. This specificity enhances its effectiveness in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C29H50N2O7 |
|---|---|
Molekulargewicht |
538.7 g/mol |
IUPAC-Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-(hexadecanoylamino)pentanedioate |
InChI |
InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32) |
InChI-Schlüssel |
MKJFKKLCCRQPHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


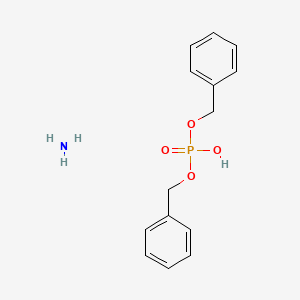

![[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B13396057.png)
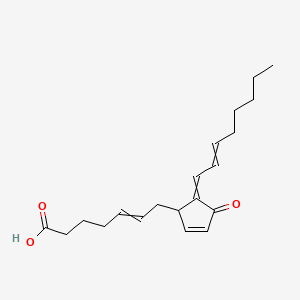
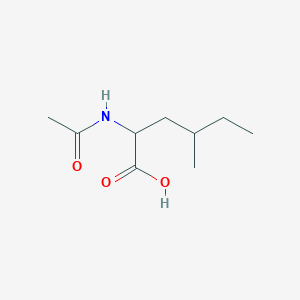

![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13396096.png)
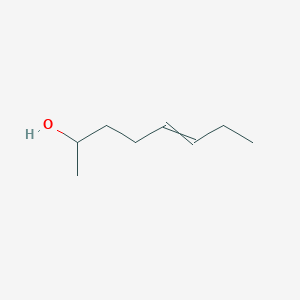
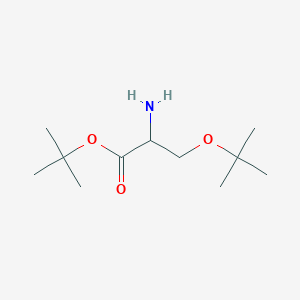
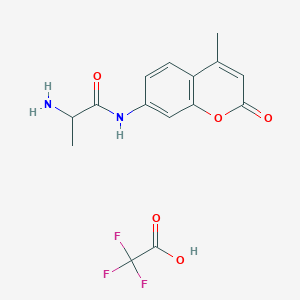
![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
![1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13396131.png)
![4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B13396136.png)
